Lipophilicity (LogP) Reduction: Improved Aqueous Solubility and Lower Non-Specific Binding vs. Chloro/Bromo Analogs
5-Fluoro-2-hydrazinylpyridine exhibits a calculated LogP of 0.34 , which is significantly lower than that of its 5-chloro analog (XLogP3 = 1.0) [1] and 5-bromo analog (LogP = 1.51) [2]. This reduced lipophilicity directly correlates with improved aqueous solubility and a decreased likelihood of non-specific protein binding and hERG channel blockade in derived compounds. The lower LogP is a direct consequence of fluorine's strong electron-withdrawing inductive effect and small van der Waals radius, which minimizes hydrophobic surface area relative to larger halogens. This differentiation is critical in early-stage drug discovery for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.34 (calculated) |
| Comparator Or Baseline | 5-Chloro-2-hydrazinylpyridine: XLogP3 = 1.0; 5-Bromo-2-hydrazinylpyridine: LogP = 1.51 |
| Quantified Difference | ΔLogP = -0.66 vs. 5-chloro; ΔLogP = -1.17 vs. 5-bromo |
| Conditions | Calculated values from PubChem and ChemBase databases; computational models using XLogP3 and JChem algorithms |
Why This Matters
Lower LogP enhances aqueous solubility and reduces off-target liabilities, making 5-fluoro-2-hydrazinylpyridine a preferred scaffold for lead optimization.
- [1] PubChem. (2025). 5-Chloro-2-hydrazinylpyridine (CID 13590464) - XLogP3. National Center for Biotechnology Information. View Source
- [2] ChemBase. (2025). 5-bromo-2-hydrazinylpyridine (CBID 67923) - Log P. ChemBase Database. View Source
- [3] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
